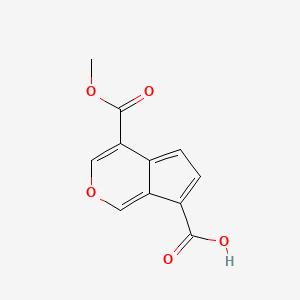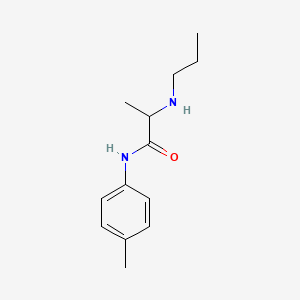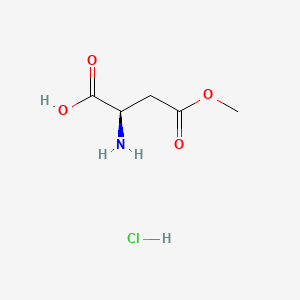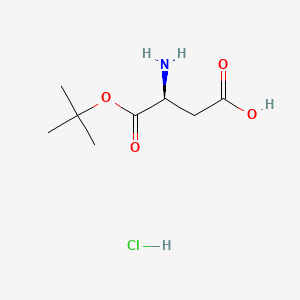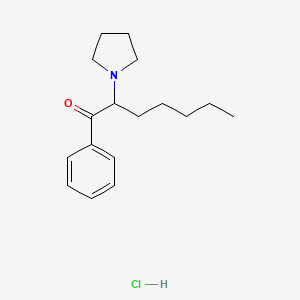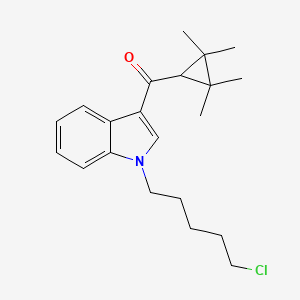
UR-144 N-(5-chloropentyl) analog
Übersicht
Beschreibung
UR-144 N-(5-chloropentyl) analog is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group .
Molecular Structure Analysis
The molecular formula of UR-144 N-(5-chloropentyl) analog is C21H28ClNO . The InChI code is InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 .
Chemical Reactions Analysis
The GC/MS TIC of 5-Chloro-UR-144 shows two peaks with similar mass spectra. The major peak, having a retention time of 17.728 minutes, is 5-Chloro-UR-144 while the minor peak, with a retention time of 17.924 minutes, is a thermally induced rearrangement product of 5-Chloro-UR-144 .
Physical And Chemical Properties Analysis
UR-144 N-(5-chloropentyl) analog is a crystalline solid . It has a formula weight of 345.9 . The solubility of UR-144 N-(5-chloropentyl) analog is 14 mg/ml in DMF, 0.3 mg/ml in DMF:PBS (pH7.2) (1:2), 5 mg/ml in DMSO, and 5 mg/ml in Ethanol .
Wissenschaftliche Forschungsanwendungen
Identification in Herbal Incense and Analgesic Effects : UR-144 has been identified in herbal incense products and is known as a selective full agonist of the CB2 cannabinoid receptor. It was first developed as an analgesic, showing activity against neuropathic and inflammatory pain primarily through the CB2 receptor. However, it is often abused as a psychotropic agent and can cause unexpected toxic effects (Choi et al., 2012).
Metabolite Analysis in Cases of Intoxication : In a study analyzing powder residues from a plastic bag seized from an intoxicated person, UR-144 and its major pyrolysis product were detected. This study also found that UR-144 and its pyrolysis products were not detected in urine, while five metabolites were found (Adamowicz et al., 2013).
Detection in Hair Samples : A study on the detection of UR-144 and its metabolites in hair by liquid chromatography with ESI-MS/MS found that these compounds could be important proof of synthetic cannabinoids use, as their identification in hair can exclude the possibility of passive smoke exposure (Park et al., 2014).
Acute Pharmacological Effects in Recreational Users : Research comparing the acute pharmacological effects of UR-144 with cannabis (THC) in recreational users found that both increased blood pressure and heart rate. However, THC induced stimulant-like and high effects significantly more than UR-144. These findings are crucial for understanding the potential risks associated with UR-144 consumption (La Maida et al., 2021).
Effects on Human Psychomotor Performance and Traffic Risks : A study demonstrated that UR-144 produces effects and impairment similar to or even more dangerous than delta-9-tetrahydrocannabinol (Δ9-THC), which poses significant risks for tasks such as driving. The research highlighted UR-144 as a potentially dangerous substance in traffic safety (Adamowicz & Lechowicz, 2015).
Review of Cases Involving UR-144 Use : An analysis of 39 cases where UR-144 was determined in blood samples provided insights into its effects on the human body, including symptoms like slurred speech, dilated pupils, and euphoria. This study is valuable for understanding the effects observed after UR-144 use (Adamowicz et al., 2017).
Zukünftige Richtungen
The biological activities of UR-144 N-(5-chloropentyl) analog have not been characterized . Therefore, future research could focus on characterizing the biological activities of this compound, including its effects on various biological systems, its potential therapeutic uses, and its toxicity and safety profile.
Eigenschaften
IUPAC Name |
[1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOITGXSRFWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014174 | |
| Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)- | |
CAS RN |
1445577-42-3 | |
| Record name | UR-144 N-(5-chloropentyl) analog | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(5-Chloropentyl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UR-144 N-(5-CHLOROPENTYL) ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/120SQ2FIK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)
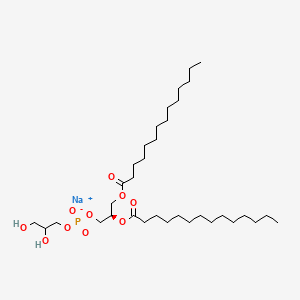

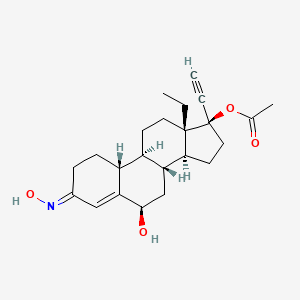
![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
